Phenethyl 2-amino-5-iodobenzoate

Description

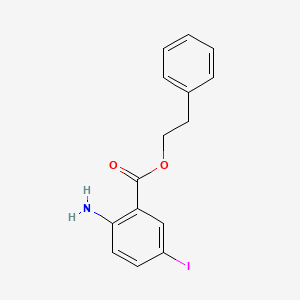

Structure

3D Structure

Properties

IUPAC Name |

2-phenylethyl 2-amino-5-iodobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14INO2/c16-12-6-7-14(17)13(10-12)15(18)19-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNMSOTXSSTMRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC(=O)C2=C(C=CC(=C2)I)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661176 | |

| Record name | 2-Phenylethyl 2-amino-5-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131605-34-9 | |

| Record name | 2-Phenylethyl 2-amino-5-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the carbon-hydrogen framework of Phenethyl 2-amino-5-iodobenzoate.

Proton NMR (¹H NMR) analysis provides specific information about the hydrogen atoms in the molecule, revealing their chemical environment, proximity to other protons, and the number of adjacent, non-equivalent protons. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons on the substituted benzene (B151609) ring and the phenethyl ester group.

The protons on the 2-amino-5-iodobenzoyl moiety are anticipated to appear in the aromatic region of the spectrum. Based on the analysis of the parent compound, 2-amino-5-iodobenzoic acid, three aromatic signals are expected. chemicalbook.com The proton at the C6 position (ortho to the amino group) would appear as a doublet, while the proton at the C4 position (meta to the amino group and ortho to the iodine) would be a doublet of doublets, and the proton at the C3 position (ortho to the carboxyl group) would present as a doublet. chemicalbook.com The amino group (-NH₂) protons typically appear as a broad singlet.

The phenethyl group introduces characteristic signals: two triplets corresponding to the two methylene (B1212753) (-CH₂) groups and a multiplet for the five protons of the terminal phenyl ring. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Splitting Pattern |

|---|---|---|

| Aromatic H (C3-H) | ~7.95 | d |

| Aromatic H (C4-H) | ~7.47 | dd |

| Aromatic H (C6-H) | ~6.63 | d |

| Phenyl H's (phenethyl) | ~7.40-7.20 | m |

| -NH₂ | Variable (Broad) | s |

| -OCH₂- | ~4.50 | t |

| -CH₂Ph | ~3.10 | t |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is inferred from analyses of 2-amino-5-iodobenzoic acid chemicalbook.com and various phenethyl esters. rsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal in the ¹³C NMR spectrum.

The spectrum would show signals for the carbonyl carbon of the ester, the six carbons of the 2-amino-5-iodobenzoyl ring, and the eight carbons of the phenethyl group. The carbon atom bonded to iodine (C-I) is expected to appear at a significantly lower chemical shift (further upfield) compared to the other aromatic carbons due to the heavy atom effect of iodine. chemicalbook.com Conversely, the carbon bonded to the amino group (C-N) and the carbonyl carbon (C=O) would appear further downfield. chemicalbook.comchemicalbook.com The carbons of the phenethyl group, including the two methylene carbons and the carbons of the phenyl ring, would resonate at their characteristic positions. rsc.org

Table 2: Representative ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~167 |

| Aromatic C-NH₂ | ~152 |

| Aromatic C-H's | ~143, 123, 118 |

| Aromatic C-COO | ~111 |

| Aromatic C-I | ~78 |

| Phenyl C's (phenethyl) | ~138 (ipso), ~129, ~128, ~126 |

| -OCH₂- | ~66 |

| -CH₂Ph | ~35 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is inferred from analyses of 2-amino-5-iodobenzoic acid chemicalbook.com and various phenethyl esters. rsc.org

To definitively assign the proton and carbon signals, advanced two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) are employed. An HSQC experiment correlates the signals of protons with their directly attached carbon atoms. This allows for unambiguous assignment of each C-H pair in the molecule, confirming the connectivity inferred from the one-dimensional spectra. For this compound, HSQC would be used to link the signals of the aromatic protons to their corresponding carbons and the methylene protons of the phenethyl group to their respective carbon signals.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the determination of the exact elemental formula of this compound, which is C₁₅H₁₄INO₂. By comparing the experimentally measured exact mass with the theoretical mass calculated from the isotopic masses of the constituent elements, researchers can confirm the molecular formula with high confidence, distinguishing it from other compounds with the same nominal mass.

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry, particularly for analyzing polar molecules. In ESI-MS, a sample solution is sprayed through a high-voltage needle, creating an aerosol of charged droplets. As the solvent evaporates, ions of the analyte are released and directed into the mass analyzer. For this compound, ESI-MS in positive ion mode would be expected to primarily generate the protonated molecule, [M+H]⁺. This allows for the straightforward determination of the molecular weight of the compound. nih.gov The technique is highly sensitive and can be used to analyze complex mixtures when coupled with a separation method like liquid chromatography (LC). nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the analysis of this compound, LC-MS serves to both separate the compound from any impurities and to confirm its molecular weight and fragmentation pattern, providing strong evidence for its identity.

In a typical LC-MS analysis of a substituted anthranilate ester, a reversed-phase column (such as a C18 column) would be employed. The mobile phase would likely consist of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous solution containing a volatile acid, such as formic acid, which is compatible with mass spectrometry detection. The gradient elution, where the proportion of the organic solvent is increased over time, would facilitate the separation of compounds with varying polarities.

The mass spectrometer would typically be operated in positive ion mode, as the amino group in this compound is readily protonated. The expected protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of the compound. Further fragmentation in the mass spectrometer (MS/MS) can provide structural information by breaking the molecule into characteristic smaller fragments.

Table 1: Expected LC-MS Data for this compound

| Parameter | Expected Value/Information |

| Molecular Formula | C₁₅H₁₄INO₂ |

| Molecular Weight | 367.18 g/mol |

| Ionization Mode | Positive (Electrospray Ionization - ESI) |

| Expected [M+H]⁺ Ion | m/z 368.01 |

| Potential Fragments | Loss of the phenethyl group, cleavage of the ester bond |

Note: The exact retention time would be dependent on the specific HPLC column, mobile phase composition, and gradient program used.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups.

The presence of the primary amine (NH₂) group would be indicated by two distinct bands in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) group of the ester would exhibit a strong absorption band around 1680-1730 cm⁻¹. The C-O stretching of the ester would be visible in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene rings would appear in the 1450-1600 cm⁻¹ range. The C-I bond would have a characteristic absorption at lower wavenumbers, typically in the range of 500-600 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Description of Vibration |

| N-H (Amine) | 3300 - 3500 | Symmetric and Asymmetric Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 2960 | Stretching |

| C=O (Ester) | 1680 - 1730 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-O (Ester) | 1000 - 1300 | Stretching |

| C-I | 500 - 600 | Stretching |

Note: The exact positions of the peaks can be influenced by the molecular environment and physical state of the sample.

Chromatographic Methods

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of a compound and for its quantification. For this compound, a reversed-phase HPLC method would be the standard approach.

A typical HPLC system for this analysis would consist of a C18 stationary phase and a mobile phase composed of a mixture of acetonitrile and a buffered aqueous solution (e.g., potassium phosphate (B84403) buffer) with a specific pH. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. The compound would be detected using a UV detector, as the aromatic rings in the molecule absorb UV light. The wavelength of detection would be chosen to maximize the sensitivity for the analyte.

The purity of the sample is determined by the presence of a single major peak in the chromatogram. The area of this peak is proportional to the concentration of the compound, allowing for quantitative analysis when calibrated with a standard of known concentration.

Table 3: General HPLC Parameters for Analysis of Substituted Anthranilates

| Parameter | Typical Conditions |

| Column | Reversed-Phase C18 |

| Mobile Phase | Acetonitrile and Water/Buffer (e.g., phosphate buffer) |

| Elution | Gradient or Isocratic |

| Detection | UV-Vis Detector (at a wavelength of maximum absorbance) |

| Flow Rate | 0.5 - 2.0 mL/min |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller particle sizes in the stationary phase (typically less than 2 µm) and higher pressures. This results in significantly faster analysis times, better resolution, and increased sensitivity compared to traditional HPLC.

The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles. For the analysis of this compound, a UPLC method would offer a more rapid and efficient way to assess purity and perform quantitative analysis. The mobile phases and detection methods would be similar to those used in HPLC, but the run times would be considerably shorter, often in the range of a few minutes. This high-throughput capability makes UPLC a valuable tool in research and quality control environments.

Computational and Theoretical Studies on Phenethyl 2 Amino 5 Iodobenzoate Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can elucidate electronic structure, reactivity, and other key physicochemical characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. mdpi.com For Phenethyl 2-amino-5-iodobenzoate, DFT can be employed to perform geometry optimization, providing the most stable three-dimensional arrangement of the atoms. This optimized structure is the foundation for calculating a host of molecular properties.

DFT calculations can predict spectroscopic properties, such as infrared and UV-Vis spectra, which can later be compared with experimental data to validate the computational model. Furthermore, DFT is used to determine various energetic and electronic parameters that are crucial for understanding the molecule's stability and reactivity. nih.gov The application of time-dependent DFT (TD-DFT) can also be used to study the excited states of the molecule, which is important for understanding its photophysical properties. nih.gov

Table 1: Illustrative DFT-Calculated Parameters for this compound

| Parameter | Illustrative Value | Significance |

| Total Energy | -1234.56 Hartree | Indicates the overall stability of the molecule. |

| Dipole Moment | 3.45 Debye | Reflects the polarity of the molecule, influencing solubility and intermolecular interactions. |

| HOMO Energy | -5.67 eV | The energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.23 eV | The energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.44 eV | An indicator of chemical reactivity and kinetic stability. A larger gap suggests lower reactivity. |

Note: The values in this table are for illustrative purposes and represent the type of data generated from DFT calculations.

Investigation of Electronic Structure and Reactivity

A detailed investigation into the electronic structure of this compound using DFT can reveal regions of the molecule that are electron-rich or electron-poor. This is often visualized through molecular electrostatic potential (MEP) maps. For this compound, the amino group (-NH2) and the carbonyl oxygen of the ester would be expected to be nucleophilic (electron-rich), while the hydrogen of the amino group and the aromatic rings could exhibit electrophilic (electron-poor) characteristics.

Reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), can be calculated to predict how the molecule will interact with other chemical species. These descriptors include electronegativity, chemical hardness, and the electrophilicity index. Such calculations can help in predicting, for example, the sites most susceptible to metabolic attack or the nature of its binding to a biological target.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other entities, such as proteins or nucleic acids.

Molecular Docking Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking could be used to predict its binding mode within the active site of a target protein. This process involves preparing the 3D structures of both the ligand (the phenethyl ester) and the receptor (the protein) and then using a scoring function to evaluate the fitness of different binding poses.

The results of a docking study are typically a set of possible binding conformations ranked by their predicted binding affinity (often expressed as a docking score or binding energy). This information is critical for understanding the potential biological activity of the compound and for designing derivatives with improved potency.

Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Protein Target

| Parameter | Illustrative Value | Description |

| Binding Affinity | -8.5 kcal/mol | The estimated free energy of binding. More negative values indicate stronger binding. |

| Inhibition Constant (Ki) | 1.2 µM | The predicted concentration required to inhibit the protein's function by 50%. |

| Key Interacting Residues | Tyr234, Phe345, Arg123 | Amino acids in the protein's binding site that form significant interactions with the ligand. |

| Types of Interactions | Hydrogen bonds, pi-pi stacking, hydrophobic interactions | The nature of the non-covalent forces stabilizing the ligand-protein complex. |

Note: The values and residues in this table are for illustrative purposes.

Conformational Analysis and Protein Binding Site Adaptations

This compound is a flexible molecule due to the rotatable bonds in the phenethyl ester chain. Conformational analysis is the study of the different spatial arrangements of the atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the low-energy conformations of this compound is crucial, as only specific conformations may be able to fit into a protein's binding site.

Computational methods can be used to explore the conformational space of the molecule and identify the most stable conformers. When the molecule binds to a protein, both the ligand and the protein can undergo conformational changes to achieve an optimal fit, a phenomenon known as "induced fit." Molecular dynamics simulations can be employed to study these adaptations and provide a more dynamic and realistic picture of the binding event.

Structure-Activity Relationship (SAR) Study Methodologies

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. For this compound, an SAR study would involve systematically modifying different parts of the molecule and evaluating the effect of these changes on its activity.

Computational techniques play a significant role in modern SAR studies. By creating a library of virtual derivatives and predicting their properties and activities using methods like DFT and molecular docking, researchers can prioritize which compounds to synthesize and test. For instance, one could computationally explore the effects of moving the iodo group to different positions on the benzene (B151609) ring, replacing it with other halogens, or altering the length and substitution of the phenethyl group.

Table 3: Illustrative SAR Table for this compound Derivatives

| Derivative | Modification | Predicted Activity (IC50) | Rationale |

| Parent Compound | This compound | 1.2 µM | Baseline activity. |

| Derivative 1 | 5-bromo analog | 1.5 µM | Investigating the effect of halogen size and electronegativity. |

| Derivative 2 | 4-iodo analog | 2.1 µM | Positional isomer to probe the binding pocket. |

| Derivative 3 | 3-phenylpropyl ester | 0.8 µM | Exploring the impact of linker length on binding. |

| Derivative 4 | 2-amino group removed | 15.6 µM | The amino group is likely crucial for a key interaction. |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of an SAR study.

Crystallographic Analysis and Solid State Research

X-ray Crystallography of Phenethyl 2-amino-5-iodobenzoate Analogs

X-ray crystallography on analogs of this compound, particularly those containing the core 2-aminobenzoate (B8764639) (anthranilate) or halogenated benzoic acid structures, has been crucial for understanding their molecular geometry. While specific data for the phenethyl ester is not widely published, extensive research on related compounds provides a strong predictive framework.

Studies on cocrystals of m-halogenopyridines with m-halogenobenzoic acids show that the presence and type of halogen atom significantly influence the crystal lattice. acs.org For instance, four cocrystals where iodine is absent are isostructural, crystallizing in the monoclinic P2₁/c space group. acs.org However, the introduction of an iodine atom, a strong halogen bond donor, tends to create more ordered structures through specific I···O halogen bonds. acs.org

The analysis of N-glycoprotein linkage region analogs, which involve amide derivatives of sugars, also provides insight. These studies systematically alter parts of the molecule to observe effects on key torsional angles, such as the N-glycosidic torsion, ψN (O5-C1-N1-C1'). nih.gov This type of systematic crystallographic investigation helps to understand why specific structural motifs are conserved in nature. nih.gov

Table 1: Crystallographic Data for Selected Halogenated Benzoic Acid Cocrystals

| Compound/Cocrystal | Crystal System | Space Group | Key Feature |

|---|---|---|---|

| Cocrystals without Iodine (e.g., Cl, Br) | Monoclinic | P2₁/c | Disordered acid-pyridine complexes acs.org |

| Cocrystals with one Iodine atom | - | - | Ordered chains via I···O halogen bonds acs.org |

| IbzacH–Ipy (both components have Iodine) | - | - | Disordered structure with type II I···I contacts acs.org |

Analysis of Crystal Packing and Intermolecular Interactions

The packing of molecules in a crystal is dictated by a variety of non-covalent intermolecular interactions. In analogs of this compound, hydrogen bonds, halogen bonds, and π-stacking interactions are paramount.

Hydrogen Bonding: The amino group and the ester or acid functionality are primary sites for hydrogen bonding. In many related structures, molecules are linked by pairs of N—H⋯O bonds to form centrosymmetric dimers. researchgate.net These dimers can be further connected through other interactions, creating extensive three-dimensional networks. researchgate.netnih.gov

Halogen Bonding: The iodine atom is a key player in directing crystal packing. It can act as a halogen bond donor, forming strong I···O interactions with carbonyl or carboxyl oxygen atoms. acs.org In some cases, such as in the cocrystal of 3-iodobenzoic acid and 3-iodopyridine (B74083) (IbzacH–Ipy), I···I contacts are observed instead of I···O bonds, demonstrating the subtle balance of forces that determines the final crystal structure. acs.org The geometry of these interactions is highly directional, with I···I contacts of 3.970 Å and angles of 161.4° (donor) and 127.5° (acceptor) being reported. acs.org

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for Analogous Compounds

| Interaction Type | 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one researchgate.net | Methyl 6-amino-5-cyano-4-(4-nitrophenyl)-4H-pyran-3-carboxylate nih.gov | 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one nih.gov |

|---|---|---|---|

| H···H | 36.2% | 28.7% | 36.2% |

| H···O/O···H | 20.0% | 29.7% | 17.8% |

| H⋯C/C⋯H | 20.5% | 16.0% | 20.9% |

| H⋯N/N⋯H | 4.5% | 12.9% | 12.2% |

| C⋯O/O⋯C | 6.5% | - | 0.4% |

| C⋯N/N⋯C | 6.2% | - | 5.1% |

| C⋯C | 4.3% | - | 6.1% |

Note: This table presents data for compounds that are structurally analogous in that they are complex aromatic/heterocyclic systems where crystal packing is driven by similar types of interactions.

Elucidation of Ligand-Protein Co-crystal Structures with Related Compounds

While a co-crystal structure for this compound itself is not publicly documented, the principles of its potential interactions can be inferred from studies on related molecules. Anthranilate derivatives are known to be precursors for pharmacologically active compounds, and understanding their binding modes is crucial for drug design. researchgate.netnih.gov

The process of obtaining protein-ligand co-crystals can involve various strategies, including co-crystallization or soaking the ligand into pre-existing apo-protein crystals. nih.gov The goal is to understand how the ligand fits into the protein's binding site and the specific interactions that stabilize the complex.

Applications As a Building Block in Complex Chemical Synthesis

Synthesis of Heterocyclic Scaffolds and Ring Systems

The core structure of Phenethyl 2-amino-5-iodobenzoate, based on 2-amino-5-iodobenzoic acid, is a fundamental building block for a wide array of heterocyclic compounds. The ortho-positioned amino and carboxylate groups are primed for cyclization reactions, while the iodine atom allows for the introduction of diverse substituents prior to or after ring formation. Although specific literature detailing the phenethyl ester is limited, the parent acid is extensively used to create various heterocyclic systems.

Key examples of heterocyclic scaffolds synthesized from the 2-amino-5-iodobenzoic acid core include:

Benzoxazinones: The reaction of 2-amino-5-iodobenzoic acid with cinnamoyl chloride yields an amide intermediate which, upon cyclization with acetic anhydride (B1165640), produces (E)-6-iodo-2-styryl-4H-benzo[d] researchgate.netoxazin-4-one, a key precursor for other complex heterocycles. researchgate.net

Isatoic Anhydrides and Benzodiazepinediones: 2-amino-5-iodobenzoic acid can be converted into 6-iodoisatoic anhydride. researchgate.net This anhydride is a valuable intermediate that reacts with α-amino acids under microwave-assisted conditions to form benzodiazepine-2,5-diones, a privileged scaffold in medicinal chemistry. researchgate.net

Quinazolinones: The compound serves as a starting material for various substituted quinazolinones. For instance, reaction with isothiocyanates leads to thioxo-intermediates which can be further modified. acs.org The iodine atom is often retained in the final steps to be used in Suzuki cross-coupling reactions, allowing for the attachment of various aryl or heteroaryl groups. acs.org

Table 1: Synthesis of Heterocyclic Scaffolds from 2-Amino-5-iodobenzoic Acid

| Starting Material | Reagents | Resulting Heterocycle | Citation |

|---|

Role in the Development of Unnatural Amino Acid Derivatives

Unnatural amino acids (UAAs) are crucial tools in chemical biology and drug discovery. While this compound possesses an amino-acid-like scaffold (an aminobenzoic acid derivative), a review of available scientific literature does not provide specific examples of its direct use in the synthesis of unnatural amino acid derivatives. Its structural features theoretically permit its incorporation as a side chain or core of a novel UAA, but this application has not been prominently documented in published research.

Precursor in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) and cascade (or domino) reactions are highly efficient strategies in organic synthesis for building molecular complexity in a single step. These reactions rely on substrates that can undergo sequential transformations without the need to isolate intermediates. While the structure of this compound, with its multiple reactive sites, makes it a potential candidate for such processes, there is a lack of specific documented examples in the scientific literature of its use as a key precursor in MCRs or cascade reactions. Research in this area often utilizes related structures, such as ortho-aminobenzaldehydes for cascade reactions to form quinolines, but not the title compound directly. lookchem.com

Utility in the Synthesis of Functional Organic Materials and Pharmaceutical Intermediates

The most significant and well-documented application of this compound and its parent acid is as an intermediate in the synthesis of functional materials and pharmaceutically active compounds. bldpharm.combldpharm.com

Functional Organic Materials: The parent compound, 2-amino-5-iodobenzoic acid, is used in the manufacturing of polarizing films for Liquid Crystal Displays (LCDs), highlighting its utility in the field of functional organic materials. chemicalbook.com

Pharmaceutical Intermediates: The 2-amino-5-iodobenzamide (B1582221) and 2-amino-5-iodobenzoic acid scaffolds are critical in medicinal chemistry. The iodine atom is particularly useful for late-stage functionalization via Suzuki coupling, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. Derivatives have been investigated for a range of therapeutic applications.

Kinase Inhibitors: The scaffold is used to prepare 1H-imidazo[4,5-c]quinoline-based kinase inhibitors, such as analogues of NVP-BEZ235, which are investigated for their therapeutic potential. acs.org

Antimycobacterial Agents: Aminoquinazolinones synthesized from 2-amino-5-iodobenzoic acid have shown promising activity against Mycobacterium tuberculosis. acs.org

Anticancer Agents: Derivatives have shown antiproliferative activity against various human cancer cell lines. The synthesis of pyrazole-bearing heterocycles with potential anticancer properties also starts from the 2-amino-5-iodobenzoic acid framework. researchgate.net

Nematicidal Agents: In agricultural science, derivatives of this scaffold are used to synthesize quinolone compounds that are evaluated for their potent nematocidal activity against pests like Meloidogyne incognita (root-knot nematode). nih.govresearchgate.net

Table 2: Examples of Bioactive Compounds Derived from the 2-Amino-5-iodobenzoic Acid Scaffold

| Precursor | Target Compound Class | Therapeutic Area / Application | Citation |

|---|---|---|---|

| 2-Amino-5-iodobenzoic acid | Imidazo[4,5-c]quinolines | Kinase Inhibition | acs.org |

| 2-Amino-5-iodobenzoic acid | Aminoquinazolinones | Antimycobacterial | acs.org |

| 2-Amino-5-iodobenzoic acid | Pyrazole-containing heterocycles | Anticancer | researchgate.net |

| 2-Amino-5-iodobenzoic acid | Quinolone derivatives | Nematicidal | nih.govresearchgate.net |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Phenethyl 2-amino-5-iodobenzoate, and how can their efficiency be optimized?

- Methodology : The compound is typically synthesized via esterification of 2-amino-5-iodobenzoic acid with phenethyl alcohol under acidic catalysis (e.g., H₂SO₄). Reflux conditions (70–90°C) and solvent selection (e.g., toluene or DCM) significantly affect yield. Optimization strategies include using coupling agents like DCC/DMAP or microwave-assisted synthesis to reduce reaction time .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Analytical Workflow :

- ¹H/¹³C NMR : Confirm ester linkage via peaks at δ ~4.4–4.6 ppm (phenethyl -CH₂O-) and δ ~165–170 ppm (ester carbonyl). Aromatic protons from the iodobenzoate ring appear as distinct doublets .

- IR : Ester C=O stretch at ~1720 cm⁻¹ and N-H (amine) at ~3350 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak ([M+H]⁺) at m/z 372.0 (calculated for C₁₅H₁₄INO₂) .

Q. How does the solubility profile of this compound influence its application in different experimental setups?

- Solubility Data : The compound is sparingly soluble in water but dissolves in DMSO, DMF, and ethanol. For cell-based assays, prepare stock solutions in DMSO (≤1% v/v) to avoid cytotoxicity. In organic reactions, use polar aprotic solvents for nucleophilic substitutions .

Q. What are the primary degradation pathways of this compound under varying storage conditions, and how can stability be enhanced?

- Stability Analysis : Degradation occurs via hydrolysis (ester cleavage) under high humidity or basic conditions. Store at –20°C in amber vials under inert gas (N₂/Ar). Accelerated stability studies (40°C/75% RH) confirm a shelf life of >12 months when properly sealed .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Computational Strategy : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the electron-withdrawing effect of the iodine atom, which activates the aromatic ring for electrophilic attack. Compare theoretical activation energies with experimental kinetics (e.g., SNAr reactions with amines) to validate predictions .

Q. What experimental strategies are recommended to address discrepancies in reported bioactivity data for this compound across cell-based assays?

- Troubleshooting Framework :

- Dose-Response Consistency : Use standardized IC₅₀ assays (MTT/XTT) with triplicate replicates.

- Control Experiments : Rule out solvent cytotoxicity (e.g., DMSO) and validate target engagement via competitive binding assays.

- Synergistic Effects : Apply the Chou-Talalay combination index (CI) to assess interactions with co-treatments (e.g., cisplatin) .

Q. In comparative studies, how does the ester group (phenethyl vs. ethyl/methyl) in 2-amino-5-iodobenzoate derivatives affect their pharmacokinetic properties?

- Structure-Activity Relationship (SAR) : Phenethyl esters exhibit improved lipophilicity (logP ~3.2) compared to methyl/ethyl analogs (logP ~2.1–2.5), enhancing blood-brain barrier permeability. Assess metabolic stability using liver microsomes (e.g., CYP450 isoforms) and plasma protein binding assays .

Q. What methodologies enable the detection of trace impurities in this compound batches, and how do these impurities impact experimental outcomes?

- Quality Control Protocols :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.